1-(2-bromophenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

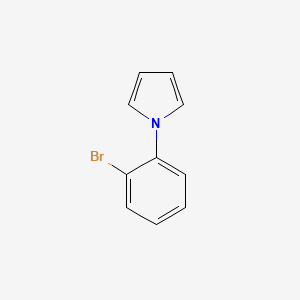

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKXLBCEOLJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383774 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69907-27-3 | |

| Record name | 1-(2-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-bromophenyl)-1H-pyrrole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2-bromophenyl)-1H-pyrrole. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles its known attributes and provides valuable context based on closely related analogues and established chemical principles. This information is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Structure and Core Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a central five-membered pyrrole ring bonded to a brominated phenyl group at the nitrogen atom. The ortho-position of the bromine atom on the phenyl ring can induce specific steric and electronic effects that influence the molecule's conformation and reactivity compared to its meta- and para-isomers.

Chemical Structure:

(Note: This is a representative image, not from a direct experimental source.)

(Note: This is a representative image, not from a direct experimental source.)

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes and Comparative Data |

| CAS Number | 69907-27-3[1][2] | A unique identifier for this specific chemical substance. |

| Molecular Formula | C₁₀H₈BrN[1] | |

| Molecular Weight | 222.08 g/mol [1] | |

| Boiling Point | 293.9 °C at 760 mmHg[1] | The boiling point of the related 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is 320.2 °C at 760 mmHg[3]. |

| Density | 1.38 g/cm³[1] | The density of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is reported as 1.31 g/cm³[3]. |

| Melting Point | Not available | The melting point of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is 75-77°C[3]. The melting point of the 2-bromo isomer may differ due to variations in crystal packing. |

| Solubility | Limited solubility in water; miscible with many organic solvents[4][5]. | Pyrrole and its derivatives are generally soluble in alcohols, ethers, and benzene[4]. The related 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole is soluble in methanol[3]. |

| Appearance | Likely a colorless to yellowish liquid or low-melting solid. | Pyrrole itself is a colorless liquid that can darken upon exposure to air[4]. |

Synthesis of this compound

The synthesis of N-substituted pyrroles is well-established, with the Paal-Knorr and Clauson-Kaas reactions being two of the most common methods.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline[6][7][8][9][10]. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.

References

- 1. This compound [myskinrecipes.com]

- 2. 69907-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. Pyrrole CAS#: 109-97-7 [m.chemicalbook.com]

- 5. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]

1-(2-bromophenyl)-1H-pyrrole IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, a representative synthetic protocol, and insights into its potential biological activities, presented in a format tailored for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is an N-arylpyrrole derivative. Its core structure consists of a pyrrole ring N-substituted with a 2-bromophenyl group. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 69907-27-3[1] |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Boiling Point | 293.9 °C at 760 mmHg[1] |

| Density | 1.38 g/cm³[1] |

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is a powerful tool for the formation of carbon-nitrogen bonds. Below is a representative experimental protocol adapted from general procedures for the N-arylation of pyrroles.

Reaction Scheme:

Materials:

-

Pyrrole

-

1-Bromo-2-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (e.g., 2 mol%) and XPhos (e.g., 4 mol%). The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (e.g., 1.4 equivalents), pyrrole (e.g., 1.2 equivalents), and 1-bromo-2-iodobenzene (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Conditions: The reaction mixture is stirred and heated to a specified temperature (e.g., 80-110 °C) for a period of 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Note: This is a general protocol and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal yield and purity.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of bromopyrrole and N-arylpyrrole derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents. Studies on related compounds suggest that they may exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One of the common mechanisms of action for anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered through intrinsic or extrinsic pathways, often culminating in the activation of a cascade of caspase enzymes.

Below is a generalized workflow for the initial screening and mechanistic evaluation of a novel N-arylpyrrole compound for potential anticancer activity.

Caption: A generalized workflow for the evaluation of a novel compound's anticancer properties.

Many bromopyrrole compounds have been reported to possess in vitro antineoplastic activity. Some of these compounds have been shown to inhibit tumor cell proliferation by arresting the cell cycle and inducing apoptosis. The apoptotic cascade is a complex signaling pathway that is crucial in the development of novel cancer therapies.

Below is a simplified diagram of a potential apoptosis signaling pathway that could be investigated for compounds like this compound.

Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a bioactive compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery and materials science. The provided synthetic protocol offers a modern and efficient route to this molecule. While its specific biological functions are yet to be fully elucidated, the known activities of related bromopyrrole and N-arylpyrrole derivatives suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological targets and mechanisms of action is warranted.

References

physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its properties, spectroscopic profile, and synthesis, offering a valuable resource for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with a pyrrole ring attached to a brominated phenyl group. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | --INVALID-LINK--[1] |

| Molecular Weight | 222.08 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 293.9 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 1.38 g/cm³ | --INVALID-LINK--[1] |

| CAS Number | 69907-27-3 | --INVALID-LINK--[1] |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related N-aryl and substituted pyrrole derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the bromophenyl group. The pyrrole protons typically appear as multiplets in the aromatic region. The protons on the bromophenyl ring will also exhibit characteristic splitting patterns in the aromatic region, influenced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the pyrrole carbons are influenced by the nitrogen atom and the attached phenyl group. The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching for the aromatic rings.

-

C=C stretching within the pyrrole and phenyl rings.

-

C-N stretching of the pyrrole ring.

-

C-Br stretching of the bromophenyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyrrole and phenyl rings and the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br), leading to a characteristic M+2 isotopic pattern for bromine-containing fragments.

Synthesis of this compound

The synthesis of N-aryl pyrroles like this compound can be achieved through several established methods in organic chemistry. Two prominent methods are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-bromoaniline.[2][3][4] This reaction is typically carried out under acidic conditions.

Experimental Protocol (General Procedure):

-

Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 2-bromoaniline are dissolved in a suitable solvent, such as acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization to yield this compound.

References

An In-depth Technical Guide on 1-(2-bromophenyl)-1H-pyrrole

This guide provides comprehensive information on the chemical and physical properties of 1-(2-bromophenyl)-1H-pyrrole, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN[1][2][3] |

| Molecular Weight | 222.08 g/mol [1][2][3] |

| CAS Number | 69907-27-3[1][2][3] |

| Boiling Point | 293.9 °C at 760 mmHg[1] |

| Density | 1.38 g/cm³[1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are crucial for its application in further research. A general synthetic procedure involves the reaction of an appropriate amine with 2,5-dimethoxytetrahydrofuran.

General Synthetic Procedure:

-

An amine (1 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and a suitable acidic catalyst are combined in a reaction vessel.

-

The reaction mixture is stirred at an elevated temperature, typically around 90 °C.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The product is extracted using an organic solvent, such as ethyl acetate.

-

The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to yield the pure this compound.

Logical Relationships

The relationship between the compound's name, its elemental composition (formula), and its calculated molecular weight is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

Caption: Relationship between compound name, formula, and molecular weight.

References

discovery and history of N-aryl pyrroles

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction

The N-aryl pyrrole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Pyrrole, an electron-rich five-membered aromatic heterocycle, was first identified in 1834 from coal tar.[3] The incorporation of an aryl group on the pyrrole nitrogen atom modulates the molecule's electronic properties, conformation, and lipophilicity, leading to a diverse range of biological activities.[4] N-aryl pyrroles are core components of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their applications span a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[4][5][6] This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and applications of this important class of compounds.

Historical Perspective and Discovery

The journey of N-aryl pyrrole synthesis is intrinsically linked to the development of general pyrrole synthesis methods in the late 19th century.

-

1884: The Paal-Knorr Synthesis : The first major breakthrough came in 1884 when German chemists Carl Paal and Ludwig Knorr independently reported that 1,4-dicarbonyl compounds react with ammonia or primary amines to form pyrroles.[3][7][8] This reaction, now known as the Paal-Knorr synthesis, provided the first versatile and straightforward route to N-substituted pyrroles, including N-aryl derivatives, by using anilines as the primary amine component.[7][9]

-

1890: The Hantzsch Pyrrole Synthesis : Shortly after, Arthur Rudolf Hantzsch developed another method involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones.[10][11] This multicomponent reaction offered a different pathway to substituted pyrroles and could be adapted for the synthesis of N-aryl pyrroles.[10][12]

-

1952: The Clauson-Kaas Synthesis : A significant advancement for the specific synthesis of N-substituted pyrroles was made by Niels Clauson-Kaas in 1952.[13][14] This method involves the acid-catalyzed reaction of primary amines with 2,5-dialkoxytetrahydrofurans.[15][16] It has become a widely used and reliable method for preparing a large number of N-aryl pyrroles due to its operational simplicity and the availability of the starting materials.[15]

Over the 20th and 21st centuries, these classical methods have been extensively refined. Research has focused on developing greener protocols, employing novel catalysts (including Lewis acids, metal catalysts, and nano-organocatalysts), and expanding the substrate scope to synthesize highly functionalized N-aryl pyrroles.[15][16][17] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times.[14][18]

Core Synthetic Methodologies

The synthesis of N-aryl pyrroles is dominated by several key named reactions. This section details the mechanisms, provides representative experimental protocols, and presents quantitative data for these foundational methods.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most common method for preparing N-aryl pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine (aniline).[3][8] The reaction is typically catalyzed by a protic or Lewis acid.[8][9]

The mechanism involves the initial formation of a hemiaminal upon attack of the aniline on a protonated carbonyl group. A subsequent intramolecular attack by the amine on the second carbonyl group forms a cyclic intermediate, which then undergoes dehydration to yield the aromatic N-aryl pyrrole.[8]

This protocol is adapted from a procedure used for synthesizing antimicrobial N-arylpyrrole derivatives.[19]

-

Reactant Preparation : In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq.) and the desired substituted aniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Catalyst Addition : Add a catalytic amount of a suitable acid, such as sulphamic acid.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Isolation : Collect the precipitated solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the crude product with water and then a cold, dilute sodium bicarbonate solution. Recrystallize the solid from a suitable solvent (e.g., ethanol) or purify via column chromatography to obtain the pure N-aryl-2,5-dimethylpyrrole.[19]

| Entry | Amine | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Aniline | Acetic Acid | Reflux, 3h | ~85 | [20] |

| 2 | Various anilines | Sulphamic Acid | Reflux | Good | [19] |

| 3 | Various amines | Iodine (I₂) | Solvent-free, RT | 90-98 | [3] |

| 4 | Anilines | Citric Acid | N/A | High | [21] |

| 5 | Aromatic amines | MgI₂·OEt₂ | N/A | High | [21] |

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is a highly efficient method that utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound, which reacts with anilines in the presence of an acid catalyst.[16]

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde intermediate in situ. This is followed by a double condensation with the aniline, cyclization, and subsequent dehydration to form the pyrrole ring.

This protocol is adapted from a green, microwave-assisted Clauson-Kaas procedure.[18]

-

Reaction Setup : To a 2-5 mL microwave vial equipped with a magnetic stir bar, add glacial acetic acid (4 mL).

-

Reactant Addition : Add aniline (182 µL, 2.00 mmol) followed by 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol).

-

Microwave Irradiation : Seal the reaction vessel and heat it under microwave irradiation for 10 minutes at 170 °C with a pre-stirring time of 20 seconds.

-

Cooling and Extraction : Cool the vial using compressed air and uncap it. Extract the aqueous layer with dichloromethane (DCM).

-

Washing : Combine the organic layers and wash them successively with 3M HCl (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Isolation : Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum to afford the product as a yellow oil.[18]

| Entry | Amine | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

| 1 | Aniline | Acetic Acid | Microwave, 170°C | 10 min | 81 | |

| 2 | Sulfonamides | Acetic Acid | Microwave, 150°C | 30 min | Excellent | [18] |

| 3 | Various anilines | Acetic Acid | Reflux | Varies | Varies | |

| 4 | Anilines | p-chloropyridine HCl | Dioxane, 100°C | N/A | N/A | [16] |

| 5 | Amines | nano-sulfated TiO₂ | Solvent-free | Short | 80-98 | [16] |

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a four-component reaction involving a β-ketoester, an α-haloketone, and a primary amine (e.g., aniline) in the presence of a base.[10][11]

The mechanism begins with the formation of an enamine intermediate from the reaction between the aniline and the β-ketoester.[10] This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the substituted N-aryl pyrrole.[12]

This protocol is adapted from a solid-phase synthesis method.[22]

-

Resin Preparation : Acetoacetylate a polystyrene Rink amide resin.

-

Enaminone Formation : Treat the acetoacetylated resin with a primary aniline to form the polymer-bound enaminone.

-

Hantzsch Reaction : Swell the resin in a suitable solvent and add an α-bromoketone. Allow the reaction to proceed until completion (monitor by testing a cleaved sample).

-

Washing : Thoroughly wash the resin with solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol to remove excess reagents.

-

Cleavage : Treat the resin with a cleavage cocktail (e.g., 20% trifluoroacetic acid in DCM) to release the pyrrole-3-carboxamide product from the solid support.

-

Isolation : Collect the filtrate and evaporate the solvent to yield the crude product, which is often of excellent purity.[22]

N-aryl pyrroles have been extensively investigated for various biological activities. The tables below summarize key quantitative data for selected compounds in different therapeutic areas.

Table 1: Antimicrobial Activity of N-Aryl Pyrrole Derivatives [19]

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Derivative 1 | 4-Cl | 15.62 | 31.25 |

| Derivative 2 | 4-F | 31.25 | 62.5 |

| Derivative 3 | 2,4-diCl | 7.81 | 15.62 |

| Levofloxacin (Std.) | - | 0.97 | 0.48 |

Table 2: Antimalarial Activity of Pyrrolone Derivatives [20]

| Compound ID | A-Ring Substitution | IC₅₀ (nM) vs. P. falciparum (K1) | Cytotoxicity (IC₅₀, nM) vs. L6 Cells |

| 8a | 4-CF₃-phenyl | 2.1 | >30,000 |

| 8q | Pyridin-3-yl | 1.8 | 21,000 |

| 8r | Pyridin-4-yl | 1.4 | 11,000 |

| 8u | 4-morpholinophenyl | 1.1 | 1,700 |

Table 3: GPR120 Agonist Activity for Type 2 Diabetes [5]

| Compound ID | Structure Features | GPR120 EC₅₀ (nM) | GPR40 EC₅₀ (nM) |

| Lead Compound | N-arylpyrrole core | 19 | >10,000 |

| Reference | N/A | 33 | 1,500 |

Conclusion

The field of N-aryl pyrrole chemistry has evolved significantly from its classical roots in the late 19th century. The Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses remain foundational pillars, but have been continuously adapted to meet modern synthetic demands for efficiency, diversity, and environmental sustainability. The N-aryl pyrrole scaffold is a cornerstone in drug discovery, demonstrating a remarkable breadth of biological activity. For researchers and drug development professionals, a deep understanding of the historical context and the array of synthetic tools available is crucial for designing and creating the next generation of innovative therapeutics and advanced materials based on this versatile heterocyclic system.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 12. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 13. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Brominated Phenylpyrroles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning research landscape surrounding brominated phenylpyrroles. This class of compounds, inspired by natural products, exhibits a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery and development in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a curated overview of key findings, detailed experimental methodologies, and a forward-looking perspective on potential research avenues.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

Brominated phenylpyrroles have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various brominated phenylpyrroles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below, highlighting the potent and, in some cases, selective activity of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pentabromopseudilin | L1210 (Leukemia) | 0.8 | [1] |

| Pentabromopseudilin | Melanoma | 1.5 | [1] |

| (4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanone | A549 (Lung) | 7.64 ± 1.88 | |

| (4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanone | MCF-7 (Breast) | 12.02 ± 2.85 | |

| N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | LOVO (Colon) | 2.8 | [2][3] |

| N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | HeLa (Cervical) | 3.2 | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro cytotoxicity of brominated phenylpyrroles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Objective: To determine the concentration of a brominated phenylpyrrole derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa, LOVO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Brominated phenylpyrrole compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottomed plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated phenylpyrrole compound in the complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for 12-18 hours in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Induction of Apoptosis

Certain brominated phenylpyrroles induce apoptosis in cancer cells. For instance, the compound N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) has been shown to trigger apoptosis through a mechanism involving an increase in intracellular calcium levels and the activation of the caspase cascade.[2][3]

Caption: Apoptosis induction by a brominated phenylpyrrole derivative.

Antifungal Activity: Disrupting Fungal Signaling

The parent compound for many synthetic phenylpyrroles, pyrrolnitrin, is a natural antifungal agent. Brominated phenylpyrroles have been developed as potent fungicides, with their mechanism of action targeting a key signaling pathway in fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antifungal activity of brominated phenylpyrroles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Pentabromopseudilin | Candida albicans | 0.5 | [1] |

| Pentabromopseudilin | Trichophyton rubrum | 0.1 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[5][6]

Objective: To determine the MIC of a brominated phenylpyrrole against a specific fungal strain.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Brominated phenylpyrrole compound dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the brominated phenylpyrrole compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the broth medium according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway: Activation of the High Osmolarity Glycerol (HOG) Pathway

Phenylpyrrole fungicides are known to activate the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7][8][9][10] This pathway is a mitogen-activated protein kinase (MAPK) cascade that regulates the response to osmotic stress. The inappropriate activation of this pathway by phenylpyrroles leads to cellular dysfunction and ultimately cell death.

Caption: Fungal HOG pathway activation by phenylpyrroles.

Anti-inflammatory and Neuroprotective Potential

Emerging research suggests that brominated phenylpyrroles may also possess anti-inflammatory and neuroprotective properties, opening up new avenues for therapeutic development.

Anti-inflammatory Activity

Hybrids of bromopyrrole alkaloids have been synthesized and shown to exhibit anti-inflammatory activity.

| Compound | Activity | IC50 (µM) | Reference |

| 4,5-Dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (4b) | H1-antihistaminic | 18.5 | [11] |

| 4,5-Dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (4b) | 5-HT3-antiserotonergic | 16.04 | [11] |

| 4,5-Dibromo-N'-(4-methoxybenzylidene)-1H-pyrrole-2-carbohydrazide (4f) | H1-antihistaminic | 24.05 | [11] |

| 4,5-Dibromo-N'-(4-methoxybenzylidene)-1H-pyrrole-2-carbohydrazide (4f) | 5-HT3-antiserotonergic | 25.04 | [11] |

Potential in Neurodegenerative Diseases

The inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Phenylpyrrole derivatives have been identified as reversible and competitive inhibitors of MAO-B.

| Compound | Target | Ki (µM) | Reference |

| 1-Methyl-3-phenylpyrrole | MAO-B | 118 | [12] |

| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | MAO-B | 1.30 | [12] |

While the inhibitory activity of brominated phenylpyrroles on MAO-B is a promising area for further investigation, the current data on related structures suggests their potential in this therapeutic space.

Experimental Protocol: Kinase Inhibition Assay

Given that many signaling pathways in inflammation and neurodegeneration are regulated by kinases, assessing the inhibitory effect of brominated phenylpyrroles on specific kinases is a crucial area of research.

Objective: To determine the in vitro inhibitory activity of a brominated phenylpyrrole against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP

-

Brominated phenylpyrrole compound dissolved in DMSO

-

Assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the brominated phenylpyrrole compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the diluted compound, the kinase enzyme, and the specific substrate in the assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Caption: General workflow for a kinase inhibition assay.

Future Research Directions and Conclusion

The diverse biological activities of brominated phenylpyrroles underscore their significant potential as a scaffold for the development of novel therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the brominated phenylpyrrole core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

-

Mechanism of Action Elucidation: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds in different disease models.

-

In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy, toxicity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of brominated phenylpyrroles in other disease areas where their known biological activities may be relevant, such as viral infections and parasitic diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The HOG signal pathway contributes to survival strategies of the piezo-tolerant fungus Aspergillus sydowii DM1 in hadal sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the marine antibiotic pentabromopseudilin. 2. The pyrrole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 1-(2-bromophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for 1-(2-bromophenyl)-1H-pyrrole (CAS Number: 69907-27-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development. This document focuses on presenting the available data in a structured format, including detailed tables and workflow diagrams, to facilitate easy access and comprehension of the core safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value |

| CAS Number | 69907-27-3 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Boiling Point | 110 °C |

| Density | 1.38±0.1 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, and its potential to cause skin and eye irritation, as well as respiratory tract irritation.

GHS Hazard Summary

The following table summarizes the GHS hazard statements and classifications for this compound.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

GHS Hazard and Precautionary Statement Visualization

The following diagram illustrates the logical relationship between the identified hazards and the recommended precautionary statements.

A Technical Guide to the Biological Activities of Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological effects.[2][3] This guide provides a comprehensive overview of the principal biological activities of pyrrole-containing compounds, with a focus on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support research and development efforts.[1][4]

Anticancer Activity

Pyrrole derivatives are a promising class of anticancer agents that target various hallmarks of cancer through diverse mechanisms of action.[1][5] These mechanisms include the inhibition of critical enzymes like protein kinases (EGFR, VEGFR), disruption of microtubule polymerization, and the induction of programmed cell death (apoptosis).[4][6][7]

Mechanism of Action: Induction of Apoptosis

A significant mechanism by which pyrrole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][9] Certain derivatives can trigger the intrinsic apoptosis pathway by causing mitochondrial oxidative stress, which leads to the activation of a cascade of proteases known as caspases.[9] This ultimately results in the systematic dismantling of the cell.

Caption: Simplified intrinsic apoptosis pathway induced by a pyrrole derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of pyrrole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Compound 12l | U251 (Glioma) | 2.29 ± 0.18 | - |

| Compound 12l | A549 (Lung) | 3.49 ± 0.30 | - |

| Pyrrole Chalcone 3 | HepG2 (Liver) | 27 µg/mL | Cisplatin (38 µg/mL) |

| Pyrrole Chalcone 7 | HepG2 (Liver) | 23 µg/mL | Cisplatin (38 µg/mL) |

| Pyrrolo[2,3-b]pyrrole 2 | A549 (Lung) | ~2.39x more active | Erlotinib |

| Table 1: Cytotoxicity (IC50) values for selected pyrrole derivatives against various cancer cell lines.[8][10][11][12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[13]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][14] Their mechanisms often involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |

| BM212 | M. tuberculosis (drug-resistant) | 0.7 - 1.5 | - |

| Marinopyrrole A derivative | MRSA | 0.13 - 0.25 | Vancomycin (0.5-1) |

| Pyrrole Benzamides | S. aureus | 3.12 - 12.5 | Ciprofloxacin (2) |

| Phallusialide A | MRSA | 32 | - |

| Pyrrole-3-carboxaldehyde deriv. | P. putida | 16 | Chloramphenicol (16) |

| Table 2: Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against pathogenic microbes.[14][15] |

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

-

Preparation of Compound Dilutions: Prepare a stock solution of the pyrrole derivative in a suitable solvent. Perform a two-fold serial dilution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory and Antioxidant Activities

Many pyrrole derivatives exhibit potent anti-inflammatory and antioxidant properties.[6][16] The anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key in the synthesis of pro-inflammatory prostaglandins.[17] The antioxidant activity involves scavenging harmful free radicals, thereby reducing oxidative stress.[6][18]

Quantitative Data: Antioxidant Activity (DPPH Assay)

The antioxidant potential is often measured by the EC50 or IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound ID | Antioxidant Activity (DPPH) | Reference Compound |

| Pyrrolo[2,3-b]quinoxaline 3a | Identified as the most potent scavenger in its series | - |

| Spiro pyrrolo[3,4-d]pyrimidine 11 | IC50: 33.0 µg/mL | Ascorbic Acid (4.08 µg/mL) |

| Spiro pyrrolo[3,4-d]pyrimidine 6 | IC50: 94.04 µg/mL | Ascorbic Acid (4.08 µg/mL) |

| Table 3: Antioxidant activity of selected pyrrole derivatives.[18][19] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.[19][20]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol. Prepare various concentrations of the test pyrrole compound in a suitable solvent (e.g., DMSO or methanol).[20]

-

Reaction Mixture: In a 96-well plate, add a small volume (e.g., 1.28 µL) of each compound concentration to the wells. Then, add 200 µL of the DPPH solution to each well.[20]

-

Incubation: Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[20]

-

Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of scavenging percentage versus concentration.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]

- 13. benchchem.com [benchchem.com]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 1-(2-Bromophenyl)-1H-pyrrole as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)-1H-pyrrole is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural motif, featuring a pyrrole ring N-substituted with a brominated phenyl group, offers a reactive handle for various cross-coupling reactions and intramolecular cyclizations. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant compounds.

Synthesis of this compound

Experimental Protocol: Clauson-Kaas Synthesis of this compound (Adapted)

Materials:

-

2-Bromoaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Dichloromethane

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 118 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield this compound as a solid.

Key Synthetic Applications

The bromine atom on the phenyl ring of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromophenyl moiety and various organoboron compounds.[4] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Table 1: Suzuki-Miyaura Coupling of Bromopyrrole Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 95 | [4] |

| 2 | Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 93 | [4] |

SEM: 2-(trimethylsilyl)ethoxymethyl

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (5-10 mol%)

-

Cesium Carbonate (2.0 equivalents)

-

Dioxane/Water (4:1)

Procedure:

-

To a degassed solution of this compound (1.0 equivalent) in a 4:1 mixture of dioxane and water, add the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

-

Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with alkenes to form substituted alkenes.[5][6] This reaction is instrumental in constructing complex carbon skeletons.

Table 2: Heck Reaction of Aryl Halides with Acrylates

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 95 | [7] |

| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa/Et₄NCl | Ethanol | 140 (MW) | High | [8] |

Materials:

-

This compound

-

Alkene (e.g., ethyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triethylamine (Et₃N) (1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 equivalent), the alkene, and triethylamine in DMF.

-

Add palladium(II) acetate to the mixture.

-

Heat the reaction at 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are N-aryl compounds.

Table 3: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 60 | [10] |

| 2 | Aryl bromide | N-Methylpiperazine | Pd(OAc)₂ (0.47) | (R)-BINAP (0.2) | NaOBuᵗ | Toluene | 100 | >95 | [9] |

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

(±)-BINAP (4 mol%)

-

Sodium tert-butoxide (NaOBuᵗ) (1.4 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide in a Schlenk tube.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Intramolecular Cyclization

The ortho-disposition of the pyrrole and bromo-substituents on the phenyl ring makes this compound an excellent precursor for the synthesis of fused polycyclic heteroaromatic systems via intramolecular cyclization reactions.[11] For instance, radical-induced cyclization can lead to the formation of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons.[11]

Intramolecular Radical Cyclization Workflow.

Application in Drug Discovery: Synthesis of Haspin Kinase Inhibitors

A significant application of pyrrole-containing scaffolds is in the development of kinase inhibitors for cancer therapy. Haspin kinase, a serine/threonine kinase, is a promising target in oncology.[12][13][14] Fused heterocyclic systems, such as 1H-pyrrolo[3,2-g]isoquinolines, have shown potent inhibitory activity against Haspin kinase.[12][14] this compound can be envisioned as a key starting material for the synthesis of such inhibitors. A plausible synthetic route would involve an initial cross-coupling reaction to introduce a suitable functional group, followed by an intramolecular cyclization to construct the core isoquinoline ring system.

Synthetic approach to Haspin kinase inhibitors.

The inhibition of Haspin kinase disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for proper chromosome alignment and segregation during mitosis. This disruption ultimately leads to mitotic arrest and apoptosis in cancer cells.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. odinity.com [odinity.com]

- 6. researchgate.net [researchgate.net]

- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Electronic Properties of N-Substituted Pyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of biologically active compounds and functional materials. The electronic properties of the pyrrole ring are intrinsically linked to its aromaticity and the lone pair of electrons on the nitrogen atom. N-substitution provides a powerful and versatile strategy to modulate these electronic characteristics, thereby fine-tuning the reactivity, stability, and intermolecular interactions of the resulting derivatives. This technical guide delves into the core principles governing the electronic properties of N-substituted pyrroles, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. The guide covers the impact of various substituents on the electronic landscape of the pyrrole nucleus, details key experimental protocols for their synthesis and characterization, and visualizes relevant workflows and biological pathways.

Fundamental Electronic Properties of Pyrrole

The pyrrole ring is characterized by its aromatic nature, fulfilling Hückel's rule with a cyclic, planar system of six π-electrons. Each of the four carbon atoms contributes one π-electron, while the sp²-hybridized nitrogen atom donates its lone pair to the aromatic sextet.[1] This delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich and highly susceptible to electrophilic substitution, preferably at the C2 and C5 positions where the highest electron density resides.[1] However, this involvement of the lone pair in the aromatic system also renders the nitrogen atom significantly less basic compared to aliphatic amines, as protonation would disrupt the aromaticity.[2]

The Influence of N-Substituents on Electronic Properties

The introduction of a substituent on the pyrrole nitrogen atom directly impacts the electron density distribution within the aromatic ring, thereby altering its electronic and chemical properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weak EDGs that slightly increase the electron density of the pyrrole ring through an inductive effect. This can enhance the nucleophilicity of the ring, making it more reactive towards electrophiles.

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as acyl, sulfonyl, or aryl groups, decrease the electron density of the pyrrole ring. This is achieved through inductive and/or resonance effects, which pull electron density away from the ring and onto the substituent. This reduction in electron density deactivates the ring towards electrophilic attack but can increase its stability towards oxidation.

The electronic impact of these substituents can be quantified by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Quantitative Analysis of Substituent Effects

The following table summarizes the calculated HOMO-LUMO energy gaps for a series of N-substituted pyrroles, illustrating the impact of different functional groups on the electronic properties of the pyrrole core. The data is derived from computational studies.

| Substituent Group on Nitrogen | Substituent Type | HOMO-LUMO Energy Gap (ΔE) in eV |

| -H (Unsubstituted Pyrrole) | - | High |

| -CHO | Electron-Withdrawing | Highest |

| -COOH | Electron-Withdrawing | Moderate |

| -CONH₂ | Electron-Withdrawing | Moderate |

| -SO₃H | Electron-Withdrawing | Low |

| -COSH | Electron-Withdrawing | Lowest |

Note: A higher energy gap generally correlates with lower reactivity and greater kinetic stability.

Synthesis of N-Substituted Pyrroles: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely employed and robust method for the preparation of N-substituted pyrroles.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions.[4]

Figure 1: General workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes the synthesis of a representative N-arylpyrrole via the Paal-Knorr condensation.

Materials:

-

2,5-Hexanedione (1 equivalent)

-

Aniline (1 equivalent)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

To a round-bottom flask, add 2,5-hexanedione and aniline in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Characterization of N-Substituted Pyrroles

The structural elucidation and purity assessment of newly synthesized N-substituted pyrroles are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Figure 2: A typical workflow for the spectroscopic characterization of N-substituted pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified N-substituted pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[5]

-

Data Analysis: Process the spectrum to identify the chemical shifts, integration, and multiplicity of the signals corresponding to the pyrrole ring protons and the protons of the N-substituent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is often required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR.

-

Data Analysis: Identify the chemical shifts of the carbon atoms in the pyrrole ring and the N-substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6]

Protocol (using Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For N-substituted pyrroles, key vibrations include C-H stretching (aromatic and aliphatic), C=C and C-N stretching of the pyrrole ring, and vibrations specific to the functional groups on the N-substituent. The characteristic N-H stretching band around 3400 cm⁻¹ in unsubstituted pyrrole will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7]

Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.[7] The solution is then infused into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). The fragmentation pattern can provide additional structural information.[7]

N-Substituted Pyrroles in Drug Development: A Case Study of HIV-1 Fusion Inhibition

The tunability of the electronic properties of N-substituted pyrroles makes them valuable scaffolds in drug design. For example, certain N-substituted pyrroles have been identified as inhibitors of HIV-1 entry. They function by interfering with the conformational changes of the viral glycoprotein gp41, which are essential for the fusion of the viral and host cell membranes.

The HIV-1 gp41 protein undergoes a series of conformational changes to mediate membrane fusion. A key step is the formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, leading to fusion. N-substituted pyrrole inhibitors can bind to a hydrophobic pocket on the gp41 trimer, preventing the formation of this critical six-helix bundle and thus blocking viral entry.

Figure 3: Simplified signaling pathway of HIV-1 entry and its inhibition by N-substituted pyrroles.

Conclusion

N-substitution is a cornerstone of pyrrole chemistry, providing a direct and effective means to manipulate the electronic properties of this vital heterocyclic system. By judiciously selecting electron-donating or electron-withdrawing substituents, researchers can fine-tune the reactivity, stability, and intermolecular binding capabilities of pyrrole derivatives. This guide has provided a foundational understanding of these electronic effects, coupled with practical experimental protocols for the synthesis and characterization of N-substituted pyrroles. The ability to rationally design and synthesize these compounds with tailored electronic properties will continue to drive innovation in drug discovery, materials science, and beyond.

References

- 1. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 7. benchchem.com [benchchem.com]

Literature Review of 1-Aryl-1H-Pyrrole Compounds: A Technical Guide for Drug Development Professionals

The 1-aryl-1H-pyrrole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and versatile reactivity have established it as a foundational element in the design of novel therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This technical guide provides a comprehensive review of 1-aryl-1H-pyrrole compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Synthesis of 1-Aryl-1H-Pyrrole Compounds